molecular formula C12H11ClN6 B11247719 N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11247719
M. Wt: 274.71 g/mol
InChI Key: HNJLYVHEIDBKIC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed through a condensation reaction between a triazole derivative and a suitable aldehyde or ketone.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization and condensation reactions in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with various functional groups introduced through substitution reactions.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Compounds with similar triazole and pyrimidine ring structures.

    Triazolopyrimidines: Other derivatives with different substituents on the triazole or pyrimidine rings.

Uniqueness

N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C12H11ClN6

Molecular Weight

274.71 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C12H11ClN6/c1-7-8(13)4-3-5-9(7)16-11-10-12(15-6-14-11)19(2)18-17-10/h3-6H,1-2H3,(H,14,15,16)

InChI Key

HNJLYVHEIDBKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C3C(=NC=N2)N(N=N3)C

Origin of Product

United States

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